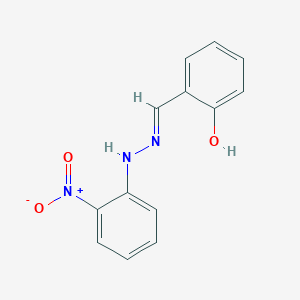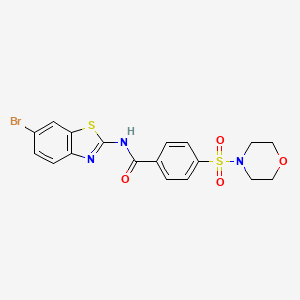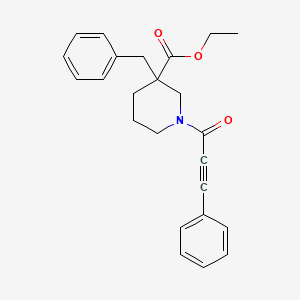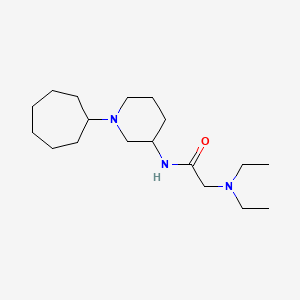
2-hydroxybenzaldehyde (2-nitrophenyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxybenzaldehyde (2-nitrophenyl)hydrazone, also known as 2-HPBH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazone derivative of 2-hydroxybenzaldehyde and 2-nitrophenylhydrazine, and it has been found to exhibit a range of interesting properties that make it a valuable tool for researchers in various fields.
作用機序
The mechanism of action of 2-hydroxybenzaldehyde (2-nitrophenyl)hydrazone is not fully understood, but it is thought to involve the formation of stable complexes with various metal ions. These complexes can then be analyzed using various spectroscopic techniques, allowing researchers to determine the concentration and identity of the metal ions in a given sample.
Biochemical and Physiological Effects:
2-hydroxybenzaldehyde (2-nitrophenyl)hydrazone has been found to exhibit potential anti-cancer and anti-inflammatory properties. It has also been shown to have a protective effect against oxidative stress, which is a major contributor to various diseases and aging.
実験室実験の利点と制限
One of the main advantages of using 2-hydroxybenzaldehyde (2-nitrophenyl)hydrazone in lab experiments is its ease of synthesis and availability. The compound is relatively easy to synthesize and can be obtained from various commercial sources. However, one of the limitations of using 2-hydroxybenzaldehyde (2-nitrophenyl)hydrazone is its limited solubility in aqueous solutions, which can make it difficult to work with in certain applications.
将来の方向性
There are several potential future directions for research on 2-hydroxybenzaldehyde (2-nitrophenyl)hydrazone. One area of interest is the development of new synthetic methods for the compound, which could lead to the synthesis of new derivatives with even more interesting properties. Another area of interest is the exploration of the compound's potential anti-cancer and anti-inflammatory properties, which could lead to the development of new therapeutic agents. Additionally, the use of 2-hydroxybenzaldehyde (2-nitrophenyl)hydrazone in the detection and quantification of metal ions could be further explored, potentially leading to new methods for environmental monitoring and analysis.
合成法
The synthesis of 2-hydroxybenzaldehyde (2-nitrophenyl)hydrazone can be achieved through a simple reaction between 2-hydroxybenzaldehyde and 2-nitrophenylhydrazine in the presence of a suitable catalyst. The reaction proceeds via the formation of a hydrazone linkage between the two compounds, resulting in the formation of 2-hydroxybenzaldehyde (2-nitrophenyl)hydrazone as a yellow crystalline solid.
科学的研究の応用
2-hydroxybenzaldehyde (2-nitrophenyl)hydrazone has been found to exhibit a range of interesting properties that make it a valuable tool for researchers in various fields. One of the most significant applications of 2-hydroxybenzaldehyde (2-nitrophenyl)hydrazone is in the field of analytical chemistry, where it is used as a reagent for the detection and quantification of various metal ions. The compound has also been used in the synthesis of various organic compounds, and it has been found to exhibit potential anti-cancer and anti-inflammatory properties.
特性
IUPAC Name |
2-[(E)-[(2-nitrophenyl)hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c17-13-8-4-1-5-10(13)9-14-15-11-6-2-3-7-12(11)16(18)19/h1-9,15,17H/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDJPWWKEQIHCB-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=CC=CC=C2[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=CC=CC=C2[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B6130175.png)
![4-[3-(3-pyridinyl)propanoyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6130181.png)


![ethyl 2-acetyl-3-[(3,4-dichlorophenyl)amino]acrylate](/img/structure/B6130194.png)
![N~2~-{4-[1-(dimethylamino)ethyl]benzyl}-D-alaninamide](/img/structure/B6130200.png)
![3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid](/img/structure/B6130205.png)
![1-[4-(acetylamino)benzyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6130222.png)
![2-[2-(benzylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6130229.png)
![N-cycloheptyl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6130233.png)
![3-fluoro-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6130241.png)

![2-[(2-fluorophenoxy)methyl]-N-[1-(3-methoxyphenyl)ethyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6130271.png)
